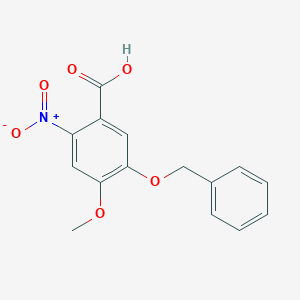
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Übersicht
Beschreibung
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, also known as BMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMN is a member of the benzoic acid family, which is known for its diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the Perkin reaction to synthesize 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which are characterized by their unique structures and potential applications (Kowalewska & Kwiecień, 2008).
The compound is also involved in Knoevenagel reactions, leading to the formation of various chemically interesting derivatives. These derivatives have been studied for their structural characteristics and potential biological activities (Havaldar, Bhise, & Burudkar, 2004).
Catalysis and Material Synthesis
- In catalysis, it has been used in microwave-assisted synthesis on ionic liquid support. This method is efficient for producing diverse benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, which are valuable in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Pharmaceutical Research
The compound also finds its use in pharmaceutical research, such as in the synthesis of DC-81, an antitumor antibiotic. Its derivatives play a crucial role in developing pyrrolobenzodiazepine antitumor agents (Thurston, Murty, Langley, & Jones, 1990).
Furthermore, derivatives of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid are synthesized as intermediates in the production of cardiotonic drugs like Sulmazole and Isomazole, highlighting its significance in the development of cardiovascular medications (Lomov, 2019).
Biochemical Applications
- In biochemical research, derivatives of this compound have been synthesized for the determination of sulfhydryl groups, proving its utility in biological and chemical analyses (Ellman, 1959).
Eigenschaften
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUIZUTZPMISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356297 | |
| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
CAS RN |
60564-37-6 | |
| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

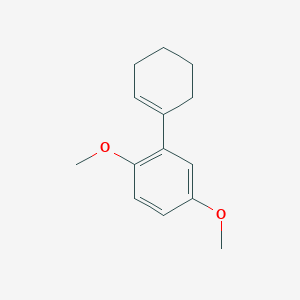
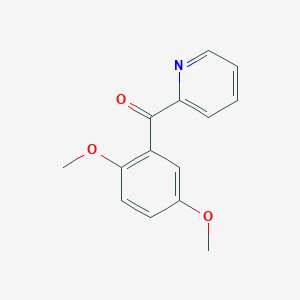
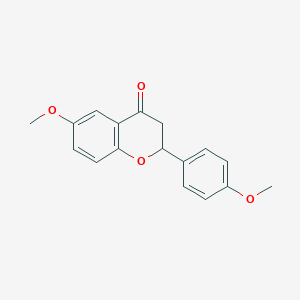

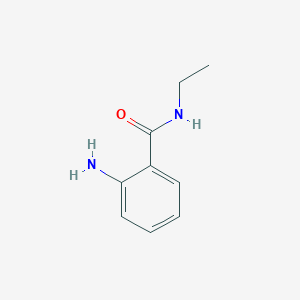
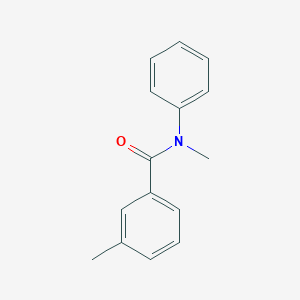


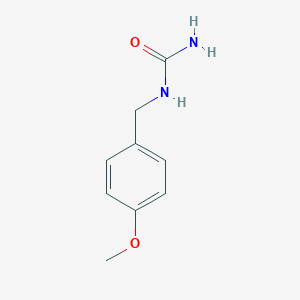
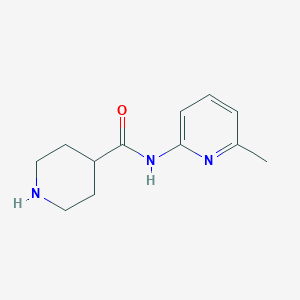
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
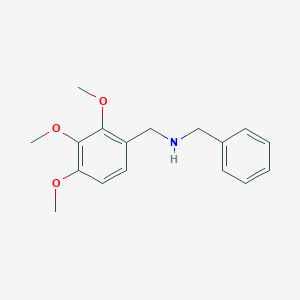
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
